N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1'-(pyridin-4-ylmethyl)-1,4'-bipiperidine-3-carboxamide
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Description
The compound contains several functional groups including a 1,2,4-oxadiazole ring, a pyridine ring, and a bipiperidine moiety. The 1,2,4-oxadiazole ring is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring . The pyridine ring is a basic heterocyclic organic compound similar to benzene and has one nitrogen atom replacing a carbon atom in the ring . The bipiperidine moiety consists of two piperidine rings. Piperidine is a widely used building block in the synthesis of organic compounds .
Molecular Structure Analysis
The presence of multiple nitrogen atoms in the 1,2,4-oxadiazole and pyridine rings suggests that this compound could participate in hydrogen bonding. The bipiperidine moiety could contribute to the overall lipophilicity of the compound .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions. For example, the pyridine ring could undergo electrophilic substitution reactions, while the 1,2,4-oxadiazole ring could participate in nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure, including the position of the functional groups and any possible stereochemistry. Factors such as solubility, melting point, boiling point, and pKa would be influenced by these structural features .Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1-[1-(pyridin-4-ylmethyl)piperidin-4-yl]piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N6O2/c1-16-24-20(25-29-16)13-23-21(28)18-3-2-10-27(15-18)19-6-11-26(12-7-19)14-17-4-8-22-9-5-17/h4-5,8-9,18-19H,2-3,6-7,10-15H2,1H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDNKKHXUUYKXRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)CNC(=O)C2CCCN(C2)C3CCN(CC3)CC4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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